molecular formula C12H16O4 B14324891 4-Hydroxy-2-methoxyphenyl 2,2-dimethylpropanoate CAS No. 109060-15-3

4-Hydroxy-2-methoxyphenyl 2,2-dimethylpropanoate

Cat. No.: B14324891
CAS No.: 109060-15-3
M. Wt: 224.25 g/mol
InChI Key: VPTACCVFEQNTEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Hydroxy-2-methoxyphenyl 2,2-dimethylpropanoate is an organic compound with a molecular structure that includes a phenyl ring substituted with hydroxy and methoxy groups, and an ester functional group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-2-methoxyphenyl 2,2-dimethylpropanoate typically involves esterification reactions. One common method is the reaction of 4-hydroxy-2-methoxyphenol with 2,2-dimethylpropanoic acid in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods

On an industrial scale, the production of this compound may involve similar esterification processes but optimized for large-scale operations. This includes the use of continuous flow reactors and more efficient catalysts to increase yield and reduce reaction time .

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-2-methoxyphenyl 2,2-dimethylpropanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Hydroxy-2-methoxyphenyl 2,2-dimethylpropanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Hydroxy-2-methoxyphenyl 2,2-dimethylpropanoate involves its interaction with specific molecular targets. The hydroxy and methoxy groups can participate in hydrogen bonding and other interactions with enzymes and receptors, potentially modulating their activity. The ester group can undergo hydrolysis, releasing the active phenolic compound .

Comparison with Similar Compounds

Similar Compounds

  • 4-Hydroxy-2-methoxyphenyl 2-methylpropanoate
  • 4-Hydroxy-2-methoxyphenyl 2-ethylpropanoate
  • 4-Hydroxy-2-methoxyphenyl 2-isopropylpropanoate

Uniqueness

4-Hydroxy-2-methoxyphenyl 2,2-dimethylpropanoate is unique due to the presence of the 2,2-dimethylpropanoate group, which imparts distinct steric and electronic properties compared to its analogs. This can influence its reactivity and interactions with biological targets .

Properties

CAS No.

109060-15-3

Molecular Formula

C12H16O4

Molecular Weight

224.25 g/mol

IUPAC Name

(4-hydroxy-2-methoxyphenyl) 2,2-dimethylpropanoate

InChI

InChI=1S/C12H16O4/c1-12(2,3)11(14)16-9-6-5-8(13)7-10(9)15-4/h5-7,13H,1-4H3

InChI Key

VPTACCVFEQNTEA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)OC1=C(C=C(C=C1)O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.